(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one
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Overview
Description
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process might also involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. Isobenzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one
- (Z)-3-(4-Methylbenzylidene)isobenzofuran-1(3H)-one
- (Z)-3-(4-Nitrobenzylidene)isobenzofuran-1(3H)-one
Uniqueness
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is unique due to the presence of both bromine and fluorine atoms on the benzylidene moiety
Properties
IUPAC Name |
(3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTICOLUIJZBHY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)Br)/OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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